![molecular formula C21H22N2O8S B2924088 Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 931332-52-4](/img/structure/B2924088.png)
Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O8S and its molecular weight is 462.47. The purity is usually 95%.
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Scientific Research Applications
Neutron Capture Therapy
The sulfonyl and carboxylate groups within the compound may allow it to act as a boron-carrier. Boron carriers are essential in neutron capture therapy, a targeted cancer treatment that relies on the capture and fission reactions of boron-10 .
Chemical Defense in Plants
Compounds with similar structures have been studied for their role in plant chemical defense mechanisms. Controlled hydroxylation of such compounds can provide defense against herbivores without causing autotoxicity to the plants .
Sphingolipid Biosynthesis Inhibition
Research on related compounds has shown that certain modifications can inhibit sphingolipid biosynthesis in herbivores, providing a defensive benefit to plants. This suggests potential applications in pest control and agricultural protection strategies .
Phytochemistry Research
Given the compound’s complex structure, it could be of interest in phytochemistry research, particularly in understanding the interaction of plant-derived chemicals with other organisms. This can contribute to the development of new natural products with therapeutic uses .
properties
IUPAC Name |
methyl 6-[(3,4-dimethoxyphenyl)sulfonylmethyl]-4-(4-hydroxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O8S/c1-29-16-9-8-14(10-17(16)30-2)32(27,28)11-15-18(20(25)31-3)19(23-21(26)22-15)12-4-6-13(24)7-5-12/h4-10,19,24H,11H2,1-3H3,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJJSQJZAZIKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)O)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-(((3,4-dimethoxyphenyl)sulfonyl)methyl)-4-(4-hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
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